The compound is primarily sourced from the reaction of 1-indanone with propargylamine, followed by methylation processes. It is categorized under small organic molecules and has implications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. The compound is also noted for its potential as an inhibitor of certain enzymes involved in neurotransmitter metabolism .
The synthesis of N-Methyl-N-2-propynyl-1-indanamine typically involves several key steps:
The molecular structure of N-Methyl-N-2-propynyl-1-indanamine can be described using various identifiers:
The compound features a chiral center at the nitrogen atom, contributing to its enantiomeric properties, which are crucial for its biological activity .
N-Methyl-N-2-propynyl-1-indanamine can undergo various chemical reactions:
The products formed depend on the specific conditions:
N-Methyl-N-2-propynyl-1-indanamine exhibits its pharmacological effects primarily through enzyme inhibition. It is known to inhibit monoamine oxidase B, an enzyme that catalyzes the oxidative deamination of neurotransmitters like dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic implications for conditions such as Parkinson’s disease and depression.
The specific pathways involved are still under investigation, but it is believed that modulation of neurotransmitter levels contributes significantly to its biological effects .
N-Methyl-N-2-propynyl-1-indanamine has diverse applications across several fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4